3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one

Medicinal Chemistry ADME Triazine Derivatives

3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one (CAS: 89598-59-4) is a differentiated 1,2,4-triazin-5-one building block featuring a 3-ethylsulfanyl substituent that enhances lipophilicity (XLogP3 ~0.6) versus the common methylthio analog—critical for cellular permeability in target engagement studies. Lacking the 4-amino pharmacophore found in commercial triazinone herbicides, it serves as an ideal negative control for mechanistic plant biology research. Its unique substitution pattern offers a novel starting point for antimicrobial SAR programs and IP-generating focused library synthesis. Ideal for medicinal chemistry lead optimization requiring underexplored alkylthio chemical space.

Molecular Formula C6H9N3OS
Molecular Weight 171.22g/mol
CAS No. 89598-59-4
Cat. No. B362795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one
CAS89598-59-4
Molecular FormulaC6H9N3OS
Molecular Weight171.22g/mol
Structural Identifiers
SMILESCCSC1=NC(=O)C(=NN1)C
InChIInChI=1S/C6H9N3OS/c1-3-11-6-7-5(10)4(2)8-9-6/h3H2,1-2H3,(H,7,9,10)
InChIKeyOJKAJTCYQLOBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one (CAS: 89598-59-4): Baseline Profile and In-Class Context


3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one (CAS: 89598-59-4) is a heterocyclic small molecule belonging to the 1,2,4-triazin-5-one class. Its structure features a 1,2,4-triazine core with a 6-methyl group and a 3-ethylsulfanyl (ethylthio) substituent, which distinguishes it from common analogs like 3-(methylthio)-6-methyl-1,2,4-triazin-5(4H)-one . This class of compounds is widely investigated for diverse biological activities, including antimicrobial and herbicidal applications [1]. However, a thorough search of primary literature, patents, and authoritative databases reveals a critical data gap: peer-reviewed, quantitative, comparative studies specifically for this compound are absent. This document provides a transparent, evidence-based framework for understanding its potential differentiation points, explicitly noting where direct experimental data is unavailable.

3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one (89598-59-4): Why In-Class Analogs Are Not Interchangeable


Within the 1,2,4-triazin-5-one class, even minor modifications to the 3-position alkylthio substituent (e.g., changing from methylthio to ethylsulfanyl) are known to profoundly impact key properties including lipophilicity, target binding, and metabolic stability, as established by structure-activity relationship (SAR) studies on related triazine cores [1]. Consequently, substituting this compound with a close analog like 3-(methylthio)-6-methyl-1,2,4-triazin-5(4H)-one without empirical validation introduces significant experimental risk. The following evidence guide details the specific, quantifiable differentiation points based on chemical structure and class-level inferences, explicitly noting the absence of direct comparative bioactivity data in the current literature.

Quantitative Differentiation Evidence for 3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one (89598-59-4)


Predicted Lipophilicity (LogP) as a Key Differentiator from Methylthio Analog

The replacement of a methylthio group with an ethylsulfanyl group increases the carbon chain length, which is a classic structural modification for enhancing lipophilicity (LogP). This change is predicted to improve membrane permeability, a critical factor for intracellular target engagement. While direct experimental LogP values for both compounds are not available from primary literature, the difference can be reliably inferred from fundamental chemical principles [1].

Medicinal Chemistry ADME Triazine Derivatives

Absence of Herbicidal Activity Data Relative to Ethiozin and Metribuzin

Ethiozin (4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one), a commercial herbicide, and metribuzin (4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one) share the core 1,2,4-triazin-5-one structure but differ in the 4- and 6-positions from the target compound [1][2]. The target compound lacks the 4-amino group crucial for Photosystem II inhibition, the primary mode of action for this herbicide class [1]. Therefore, its herbicidal potency is expected to be negligible or mechanistically distinct.

Agrochemical Herbicide Discovery Structure-Activity Relationship (SAR)

Potential as a Synthetic Intermediate for Diversified Chemical Libraries

The ethylsulfanyl group is a versatile synthetic handle for further derivatization, enabling access to a broader chemical space than its methylthio analog. The ethyl group's greater steric bulk can also influence reaction regioselectivity. While this compound's use as an intermediate is documented in proprietary settings [1], direct published comparisons are lacking. Its primary value proposition is as a unique building block for generating novel analogs.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for 3-(Ethylsulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one (89598-59-4) Based on Evidence


Lead Optimization in Medicinal Chemistry for Targets Requiring High Membrane Permeability

This compound is best suited as a lead-like or tool compound in medicinal chemistry campaigns where enhanced lipophilicity and membrane permeability are hypothesized to be advantageous for target engagement [1]. Its predicted LogP increase over the methylthio analog (see Evidence_Item 1 in Section 3) makes it a logical next step in SAR exploration when a project requires improved cellular potency. It is not recommended for projects where high aqueous solubility is paramount without experimental confirmation.

Synthesis of Novel 1,2,4-Triazine-Derived Chemical Libraries

The compound's primary value is as a versatile building block in organic synthesis [1]. Its ethylsulfanyl group provides a distinct reactive handle for creating focused libraries of analogs with novel substitution patterns [2]. This is a key differentiator for procurement when the goal is to generate intellectual property or explore novel chemical space not accessible from more common intermediates like the methylthio analog.

Negative Control for Herbicide Mode-of-Action Studies

Due to its structural similarity to commercial triazinone herbicides (like ethiozin and metribuzin) but absence of the critical 4-amino pharmacophore [1][2], this compound can serve as an excellent negative control in mechanistic studies [3]. It allows researchers to deconvolute the biological effects driven by the triazine core from the specific herbicidal activity conferred by the 4-amino group, validating target engagement and off-target effects in plant biology research.

Scaffold for Antimicrobial Research (With Further Validation Required)

While no direct antimicrobial data exists for this specific compound, the 1,2,4-triazin-5-one class is known for potent antimicrobial activity [1]. Therefore, it represents a valid scaffold for initiating a new antimicrobial discovery program, with the understanding that de novo screening and SAR development are required. Its differentiation lies in being a novel, underexplored starting point for this indication, unlike more heavily patented and studied triazine cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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